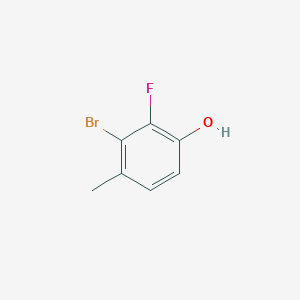

3-Bromo-2-fluoro-4-methylphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-fluoro-4-methylphenol is a phenolic compound that belongs to the group of halophenols. It is a fluorine-containing organic intermediate and can be used for the synthesis of medicines, pesticides, dyes, etc .

Synthesis Analysis

The synthesis of phenols involves several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction . A specific synthesis method for a similar compound, 2-bromo-4-methylphenol, involves the use of methylene dichloride, bromine, and p-cresol .Molecular Structure Analysis

The molecular formula of this compound is C7H6BrFO. The molecular weight is 205.026. The structure of the molecule can be analyzed using various tools such as a structural formula editor and a 3D model viewer .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the presence of functional groups . For example, the properties of fluorous molecules are influenced by the presence of nonfluorous and fluorous domains .科学的研究の応用

Sensor Development for Metal Ion Detection

The study by Das et al. (2021) highlights the use of bromoaniline-based Schiff base chemosensors, closely related to 3-Bromo-2-fluoro-4-methylphenol, for the selective detection of Cu2+ and Zn2+ ions. These sensors, upon binding with metal ions, facilitate the construction of molecular memory devices due to their turn-off fluorescence quenching properties, showcasing the potential of bromo-substituted phenols in developing advanced sensing materials (Das et al., 2021).

Environmental Monitoring and Analysis

Genthner et al. (1989) employed isomeric fluorophenols, akin to this compound, to study the anaerobic transformation of phenol to benzoate, highlighting the role of these compounds in understanding environmental biodegradation processes. This research provides insight into how substituted phenols behave in natural sedimentary conditions, indicating their potential as markers for environmental transformations (Genthner et al., 1989).

Reaction Mechanism Elucidation

Tanak (2019) conducted a detailed DFT computational study on a compound closely related to this compound, exploring its molecular structure, electrostatic potential, and molecular orbital energies. This study aids in understanding the interaction capabilities of such bromo-fluoro substituted phenols with potential metal centers, thus shedding light on their reactive behavior and stability in various chemical environments (Tanak, 2019).

Safety and Hazards

特性

IUPAC Name |

3-bromo-2-fluoro-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-3-5(10)7(9)6(4)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYVLIDJJDWKEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2675008.png)

![4-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2675009.png)

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)

![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2675017.png)

![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)

![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2675027.png)

![ethyl 3-(4-chlorophenyl)-5-cyclopentaneamido-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)